(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
CAS No.: 1601475-89-1
Cat. No.: VC2879841
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1601475-89-1 |
---|---|
Molecular Formula | C11H19NO3 |
Molecular Weight | 213.27 g/mol |
IUPAC Name | tert-butyl (3S)-3-methyl-5-oxopiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Standard InChI Key | PIXOEWQIZRMJQU-UHFFFAOYSA-N |
SMILES | CC1CC(=O)CN(C1)C(=O)OC(C)(C)C |
Canonical SMILES | CC1CC(=O)CN(C1)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Basic Properties
(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a piperidine derivative characterized by its six-membered nitrogen-containing heterocycle with specific functional groups attached. It contains a tert-butyl ester group, a methyl substituent at the 3-position, and a ketone functionality at the 5-position . The (S) prefix denotes its specific stereochemistry, indicating the spatial arrangement of atoms that can significantly influence its biological activity and chemical reactivity .
Identification Data
The compound is identified by various designations in chemical databases and commercial catalogs, as summarized in Table 1.
Table 1: Identification Parameters of (S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
Parameter | Value |
---|---|
CAS Number | 1601475-89-1 |
Molecular Formula | C₁₁H₁₉NO₃ |
Molecular Weight | 213.27 g/mol |
PubChem CID | 119081421 |
IUPAC Name | tert-butyl (3S)-3-methyl-5-oxopiperidine-1-carboxylate |
Synonyms and Alternative Nomenclature
This compound is known by several synonyms in scientific literature and commercial contexts:
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(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
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tert-butyl (S)-3-methyl-5-oxopiperidine-1-carboxylate
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tert-butyl (3S)-3-methyl-5-oxopiperidine-1-carboxylate
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1-Piperidinecarboxylic acid, 3-methyl-5-oxo-, 1,1-dimethylethyl ester, (3S)-
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(S)-3-Methyl-5-oxo-piperidine-1-carboxylic acid tert-butyl ester
Physicochemical Properties
Understanding the physicochemical properties of (S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is essential for predicting its behavior in various chemical and biological systems.
Structural Representations
The compound can be represented through various chemical notations as shown in Table 2.
Table 2: Structural Representations
Representation Type | Value |
---|---|
SMILES | C[C@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C |
InChI | InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChIKey | PIXOEWQIZRMJQU-QMMMGPOBSA-N |
Physical and Chemical Characteristics
The compound possesses several notable physical and chemical characteristics that determine its reactivity and handling properties:
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It features a tert-butyl group providing lipophilicity
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Contains a methyl group at the 3-position
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Has a carboxylate group that influences its reactivity
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Features a ketone functionality at the 5-position
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The chiral center at the 3-position gives it specific optical activity
Stereochemistry and Structural Features
Stereochemical Configuration
The (S) configuration at the 3-position is a crucial aspect of this compound, distinguishing it from its enantiomer. This specific stereochemistry can significantly influence:
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Binding affinity to biological targets
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Reactivity in asymmetric syntheses
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Potential biological activity in pharmaceutical applications
Functional Group Analysis
The compound contains several functional groups that contribute to its chemical behavior:
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Piperidine Ring: The six-membered nitrogen heterocycle serves as the core structure
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tert-Butyl Ester: This group contributes to the compound's lipophilicity and solubility in organic solvents
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Ketone Group: The 5-oxo functionality provides a reactive site for nucleophilic additions
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Methyl Group: The 3-methyl substituent influences the conformation and reactivity of the ring
Comparison with Related Compounds
(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate has structural similarities and differences with several related compounds, particularly its positional isomer tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS: 181269-69-2) . The key differences include:
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The position of the oxo group (5-position versus 4-position)
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Different conformational properties
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Potentially different reactivity profiles in chemical transformations
Synthesis Methods
Industrial Production Considerations
For industrial-scale production, several factors must be considered:
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Scalability of synthetic routes
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Availability and cost of starting materials
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Efficiency of catalysts
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Optimization of reaction conditions
The patent literature suggests that optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate derivatives can be industrially produced in large amounts with high purity using commercially available reagents and solvents . Similar processes may be applicable to the 5-oxo isomer.
Chemical Reactivity and Applications
Applications in Organic Synthesis
The compound serves as a valuable chiral building block in organic synthesis for several reasons:
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Its defined stereochemistry provides a starting point for stereoselective syntheses
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The protected nitrogen allows selective manipulations at other positions
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The ketone functionality provides a handle for further transformations
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Its rigid structure can be incorporated into more complex molecular frameworks
Medicinal Chemistry Applications
In medicinal chemistry, this compound may serve as:
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An intermediate in the synthesis of biologically active piperidine derivatives
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A building block for the construction of drug candidates
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A chiral template for creating molecular libraries with specific three-dimensional arrangements
Supplier ID | Purity | Typical Pack Size | Price (Approximate) | Lead Time |
---|---|---|---|---|
VC2879841 | Not specified | Various | Not specified | Not specified |
M334255 | 97% | 1g | $2726.00 USD | 1-3 weeks |
GF48184 | Not specified | Sample solution (25 μL, 10mM) | Not specified | Not specified |
T629780-100mg | ≥97% | 100 mg | Not specified | 5 days |
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